DPP-IV Inhibitory Potency of 1-Ethenylcyclobutyl-Glycine Derivative vs. Saturated Ethyl Analog
In a direct head-to-head comparison within the same experimental series, the DPP-IV inhibitor incorporating a 1-ethenylcyclobutyl glycine fragment (Compound 8c, J. Med. Chem. 2005) exhibited a human DPP-IV Ki of 12 ± 0.9 nM, representing approximately 2.6-fold greater potency than the corresponding saturated ethyl-cyclobutyl analog (Compound 10d, Ki = 31 ± 2 nM) [1]. The vinyl cyclobutyl derivative also demonstrated 42% ex vivo plasma DPP-IV inhibition at 30 min and 32% at 4 h following oral administration at 4 µmol/kg in normal rats, indicating sustained pharmacodynamic effect [1]. While the marketed drug Saxagliptin (Compound 26, Ki = 0.6 nM) is more potent, the vinyl cyclobutyl fragment was instrumental in establishing the SAR that ultimately led to its discovery; the vinyl group's contribution to extended duration of action was a key differentiator from saturated analogs that showed rapid clearance [2].
| Evidence Dimension | Human DPP-IV inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Compound 8c (1-ethenylcyclobutyl glycine derivative): Ki = 12 ± 0.9 nM |
| Comparator Or Baseline | Compound 10d (1-ethylcyclobutyl glycine analog): Ki = 31 ± 2 nM; Saxagliptin (Compound 26): Ki = 0.6 ± 0.06 nM |
| Quantified Difference | 8c is 2.6-fold more potent than the saturated ethyl analog 10d; 8c is 20-fold less potent than Saxagliptin (26) |
| Conditions | Inhibition of human DPP-IV activity measured under steady-state conditions by following absorbance increase at 405 nm upon substrate cleavage; Ki calculated from IC₅₀ values using Ki = IC₅₀/[1 + (S/Km)] at pH 7.4, 2 °C |
Why This Matters
For procurement decisions in DPP-IV or related serine protease inhibitor programs, the vinyl cyclobutyl building block provides a validated starting point with established SAR, offering a potency advantage over saturated alkyl analogs that can accelerate lead optimization timelines.
- [1] Augeri, D.J., et al. (2005). J. Med. Chem., 48(15), 5025–5037. Table 1: In Vitro Inhibition Constants for Human DPP-IV – Compound 8c Ki = 12 ± 0.9 nM; Compound 10d Ki = 31 ± 2 nM; Compound 26 Ki = 0.6 ± 0.06 nM. DOI: 10.1021/jm050261p. View Source
- [2] BindingDB. BDBM11528: (S)-2-(1-Ethenylcyclobut-1-yl)glycine-L-cis-4,5-methanoprolinenitrile TFA salt – BMS-477118 analogue / Saxagliptin Analogue 8c. Ki = 12 nM; ΔG° = -10.7 kcal/mole; pH 7.4, T = 2 °C. View Source
